molecular formula C16H26N2O2S B5563886 (3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol

(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol

Cat. No.: B5563886
M. Wt: 310.5 g/mol
InChI Key: KTTTWMKVHJGBMG-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol is a useful research compound. Its molecular formula is C16H26N2O2S and its molecular weight is 310.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.17149925 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Applications

The compound and its derivatives have shown significant promise in antimycobacterial applications. For instance, spiro-piperidin-4-ones, synthesized through stereoselective methodologies, displayed potent in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant M. tuberculosis, and M. smegmatis. One particular compound demonstrated remarkable efficacy, surpassing traditional treatments like isoniazid and ciprofloxacin in reducing bacterial loads in lung and spleen tissues, indicating its potential as a promising antimycobacterial agent (Kumar et al., 2008).

Organic Synthesis and Chemical Transformations

The molecule and related compounds have been utilized in exploring new chemical reactions and synthesis pathways. Research on furan derivatives demonstrated novel nucleophilic substitutions in the furan series, providing insights into the synthesis of α, β-unsaturated compounds through Knoevenagel condensation (Kada et al., 1977). Another study presented an environmentally friendly approach to synthesizing 3,5-dispirosubstituted piperidines using iron(III) trifluoroacetate in an aqueous micellar medium, highlighting advancements in green chemistry and multicomponent reactions (Lohar et al., 2016).

Potential Therapeutic Applications

Research into the synthesis of novel heterocyclic systems incorporating piperidine and dioxaborinine rings revealed compounds with high potential for bioactivity in dermatology, spasmology, anticoagulant, and antipsoriatic applications. This underscores the molecule's relevance in developing new therapeutic methods and compounds (Phuong et al., 2017).

Properties

IUPAC Name

(3R,4R)-4-amino-1-[(5-cyclohexylsulfanylfuran-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c17-14-8-9-18(11-15(14)19)10-12-6-7-16(20-12)21-13-4-2-1-3-5-13/h6-7,13-15,19H,1-5,8-11,17H2/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTTWMKVHJGBMG-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC=C(O2)CN3CCC(C(C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)SC2=CC=C(O2)CN3CC[C@H]([C@@H](C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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